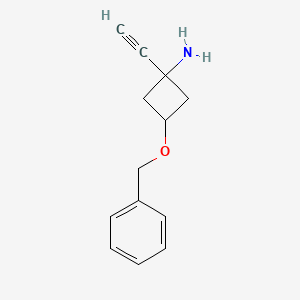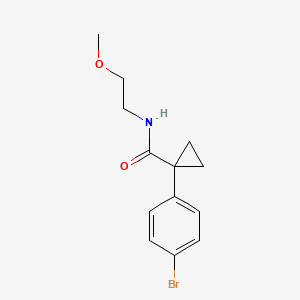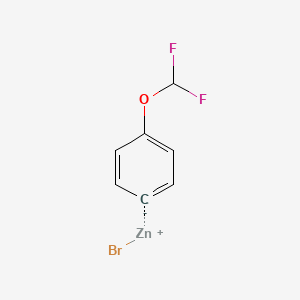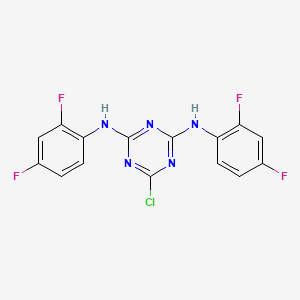![molecular formula C29H24IN3O4S B14896678 Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with various functional groups such as dibenzylamino, iodo, phenylsulfonyl, and carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core.
Introduction of the Iodo Group: The iodo group is introduced through an iodination reaction using reagents such as iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent.
Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-c]pyridine core using phenylsulfonyl chloride in the presence of a base.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction using dibenzylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Dibenzylamine, phenylsulfonyl chloride
Coupling: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while coupling reactions can produce various substituted pyrrolo[2,3-c]pyridine derivatives.
科学的研究の応用
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Chemical Biology: The compound can be used as a probe to study various biological processes and interactions, including enzyme inhibition and receptor binding.
Material Science: The compound’s functional groups can be utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis:
作用機序
The mechanism of action of Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups such as the dibenzylamino and phenylsulfonyl groups can enhance binding affinity and specificity to target molecules.
類似化合物との比較
Similar Compounds
- Methyl 7-(dibenzylamino)-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Methyl 7-(dibenzylamino)-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Methyl 7-(dibenzylamino)-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Uniqueness
Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to the presence of the iodo group, which can participate in specific chemical reactions such as coupling reactions. The combination of functional groups in this compound provides a unique chemical reactivity profile, making it valuable for various scientific research applications.
特性
分子式 |
C29H24IN3O4S |
|---|---|
分子量 |
637.5 g/mol |
IUPAC名 |
methyl 1-(benzenesulfonyl)-7-(dibenzylamino)-2-iodopyrrolo[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C29H24IN3O4S/c1-37-29(34)25-18-31-28(32(19-21-11-5-2-6-12-21)20-22-13-7-3-8-14-22)27-24(25)17-26(30)33(27)38(35,36)23-15-9-4-10-16-23/h2-18H,19-20H2,1H3 |
InChIキー |
DOAPBBNYUMASJH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C2=C1C=C(N2S(=O)(=O)C3=CC=CC=C3)I)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
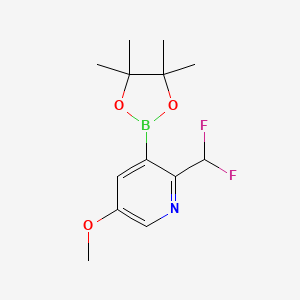
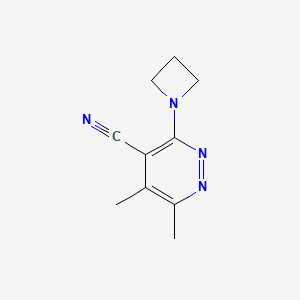
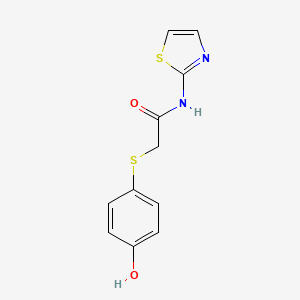
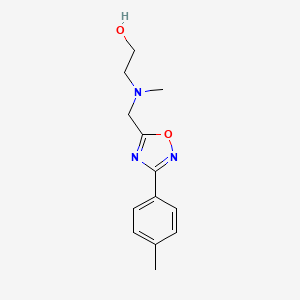
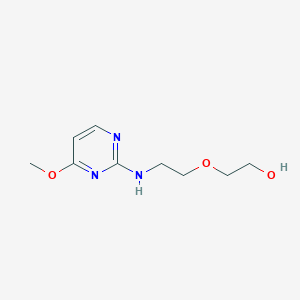
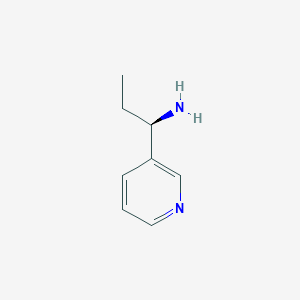
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
